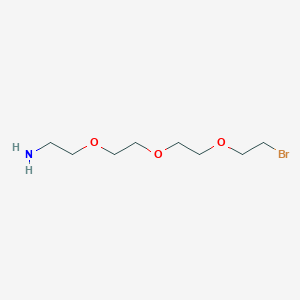
Bromo-PEG3-Amine, HCl salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-PEG3-Amine, HCl salt: is a chemical compound with the molecular formula C8H18BrNO3 and a molecular weight of 256.1 g/mol . It is commonly used as a building block in the synthesis of functional polymers or hydrogels. The compound is characterized by the presence of a bromo group, a polyethylene glycol (PEG) chain, and an amine group, making it versatile for various chemical modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo-PEG3-Amine, HCl salt can be synthesized through a multi-step process involving the reaction of PEG with a bromoalkane and subsequent amination. The general synthetic route involves:
PEGylation: Reacting PEG with a bromoalkane to introduce the bromo group.
Amination: Introducing the amine group through a reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reactions are carried out in specialized reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions: Bromo-PEG3-Amine, HCl salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as thiols or amines.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro compounds, and reduction to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, and other nucleophiles under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Thiol-PEG3-Amine, Amine-PEG3-Amine.
Oxidation Products: Nitroso-PEG3-Amine, Nitro-PEG3-Amine.
Reduction Products: Secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
Bromo-PEG3-Amine, HCl salt has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Bromo-PEG3-Amine, HCl salt involves its ability to act as a linker or crosslinker in chemical reactions. The bromo group serves as a reactive site for nucleophilic substitution, while the PEG chain improves solubility and biocompatibility. The amine group can participate in further functionalization or modification of molecules .
Vergleich Mit ähnlichen Verbindungen
Bromo-PEG3-Acid: Contains a carboxyl group instead of an amine group.
Bromo-PEG3-Alcohol: Contains a hydroxyl group instead of an amine group.
Uniqueness: Bromo-PEG3-Amine, HCl salt is unique due to its combination of a bromo group, PEG chain, and amine group, which provides versatility for various chemical modifications and applications. The presence of the amine group allows for further functionalization, making it a valuable building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H18BrNO3 |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C8H18BrNO3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8,10H2 |
InChI-Schlüssel |
OUBTYBYJXYNRKG-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


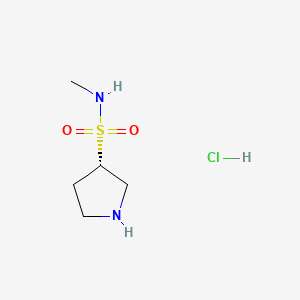
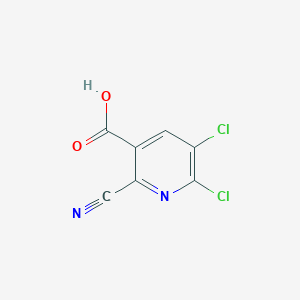
![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)

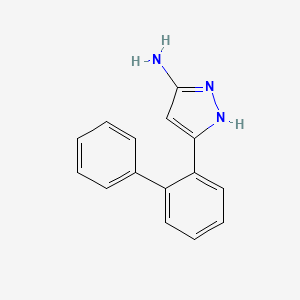
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
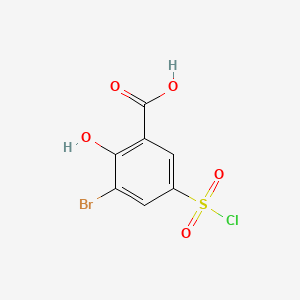
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
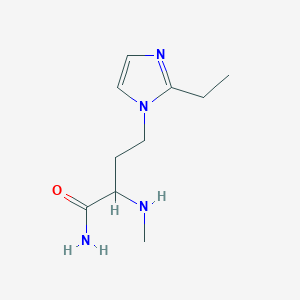
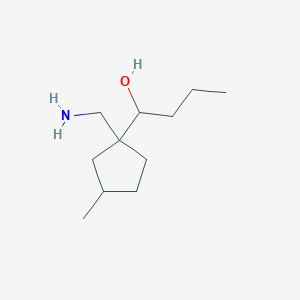
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)

![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)
